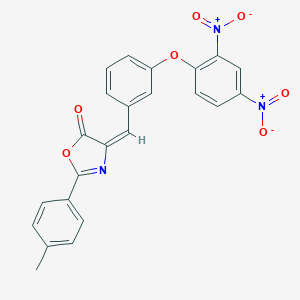![molecular formula C28H30N2O2 B401448 4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether](/img/structure/B401448.png)
4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethylphenyl group and a hexyloxybiphenyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Attachment of the ethylphenyl group:
Attachment of the hexyloxybiphenyl group:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-Ethylphenyl derivatives: These compounds share the ethylphenyl group but differ in other structural aspects.
Hexyloxybiphenyl derivatives: These compounds share the hexyloxybiphenyl group but differ in other structural aspects.
Other oxadiazoles: These compounds share the oxadiazole ring but differ in the attached groups.
The uniqueness of 5-(4-Ethylphenyl)-3-[4’-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H30N2O2 |
|---|---|
Peso molecular |
426.5g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)-3-[4-(4-hexoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C28H30N2O2/c1-3-5-6-7-20-31-26-18-16-23(17-19-26)22-12-14-24(15-13-22)27-29-28(32-30-27)25-10-8-21(4-2)9-11-25/h8-19H,3-7,20H2,1-2H3 |
Clave InChI |
SNQNVDTUSXSEHP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-4,5-difluorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401366.png)
![(4E)-2-(3-methylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401368.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B401369.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401370.png)
![(5Z)-2-amino-5-[(4-bromo-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B401371.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B401372.png)
![(4E)-2-(4-tert-butylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401373.png)

![2-(2,4-dinitrophenoxy)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401377.png)
![2-(2-chlorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401380.png)
![(4E)-2-(3-nitrophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401381.png)



